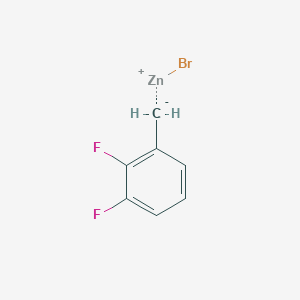

2,3-Difluorobenzylzinc bromide

Description

2,3-Difluorobenzylzinc bromide is a fluorinated organozinc reagent with the molecular formula C₇H₅BrF₂Zn. It belongs to the class of benzylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) to construct carbon-carbon bonds in organic synthesis. The compound features a benzyl group substituted with fluorine atoms at the 2- and 3-positions of the aromatic ring, coupled with a zinc-bromide moiety. This structure enhances its reactivity and selectivity in forming aryl-alkyl bonds, particularly in pharmaceutical and materials science applications.

The organozinc derivative is cataloged commercially (e.g., Rieke Metals, cat#2350) and is typically prepared via transmetallation of the corresponding benzyl bromide with activated zinc metal .

Properties

IUPAC Name |

bromozinc(1+);1,2-difluoro-3-methanidylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIOKYFZMKACR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3-Difluorobenzylzinc bromide involves the reaction of 2,3-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,3-Difluorobenzyl bromide+Zn→2,3-Difluorobenzylzinc bromide

Industrial Production Methods

Industrial production of 2,3-Difluorobenzylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorobenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Organic Synthesis

2,3-Difluorobenzylzinc bromide is widely used as a reagent in the synthesis of complex organic molecules. Its applications include:

- Formation of Carbon-Carbon Bonds : It participates in various coupling reactions such as Suzuki-Miyaura and Negishi cross-coupling reactions. These reactions are crucial for constructing biaryl compounds and other complex structures .

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the development of chemokine antagonists, which are important for treating inflammatory diseases .

Catalysis

The catalytic properties of 2,3-difluorobenzylzinc bromide enhance reaction rates and selectivity in several chemical processes:

- Transition Metal-Catalyzed Reactions : It is particularly effective in palladium-catalyzed reactions where it acts as a nucleophile, facilitating the formation of new carbon-carbon bonds with high efficiency .

- Low-Cost Metal Catalysis : Recent studies have highlighted its role in low-cost transition metal-catalyzed coupling reactions, making it a valuable reagent for synthetic chemists aiming to reduce costs while maintaining efficiency .

Material Science

In material science, 2,3-difluorobenzylzinc bromide is used to develop new materials with unique properties:

- Polymer Synthesis : The compound can be employed to synthesize polymers that exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms .

- Nanomaterials : Research indicates potential applications in creating nanomaterials that leverage the unique properties imparted by fluorinated compounds .

Medicinal Chemistry

The incorporation of fluorine into drug candidates often enhances their pharmacological properties:

- Improved Biological Activity : Compounds synthesized using 2,3-difluorobenzylzinc bromide have shown improved membrane permeability and metabolic stability, which are critical factors in drug design .

- Novel Drug Development : The compound's utility in synthesizing biologically active molecules positions it as a key player in developing new therapeutic agents targeting various diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of the organozinc moiety .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Benzylzinc Halides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Reactivity Notes |

|---|---|---|---|---|---|

| 2,3-Difluorobenzylzinc bromide | Not available | C₇H₅BrF₂Zn | 272.39 | 2,3-positions | High reactivity in Negishi coupling |

| 3,5-Difluorobenzylzinc bromide | Not available | C₇H₅BrF₂Zn | 272.39 | 3,5-positions | Moderate steric hindrance |

| 4-Fluorobenzylzinc chloride | 352525-71-4 | C₇H₅ClFZn | 199.92 | 4-position | Enhanced electron-withdrawing effect |

| Benzylzinc bromide | 933-19-7 | C₇H₇BrZn | 220.39 | None | Baseline reactivity for comparison |

Substituent Position Effects: The 2,3-difluoro substitution pattern introduces steric and electronic effects distinct from 3,5-difluoro analogs. In contrast, 3,5-difluorobenzylzinc bromide (cat#2350, Rieke Metals) has fluorine atoms meta to each other, reducing steric clash and allowing faster reaction kinetics in some cases .

Electronic Effects :

- Fluorine’s electron-withdrawing nature polarizes the benzyl-zinc bond, stabilizing the reagent and enhancing its compatibility with electron-deficient coupling partners.

- 4-Fluorobenzylzinc chloride exhibits a stronger inductive effect due to the para-substitution, which may favor reactions requiring increased electrophilicity .

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Negishi Coupling

Steric vs. Electronic Trade-offs :

- 2,3-Difluorobenzylzinc bromide demonstrates superior yields in couplings with bulky aryl iodides due to its balanced steric profile .

- 3,5-Difluorobenzylzinc bromide shows broader compatibility with less hindered partners like aryl triflates.

Solvent and Temperature Dependence: highlights the use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent for organozinc reagents, improving the stability of fluorinated derivatives like 2,3-difluorobenzylzinc bromide at low temperatures (−20°C).

Crystallographic and Stability Data

Table 3: Structural Parameters of Precursor Benzyl Bromides

Bond Lengthening :

- Fluorine substitution elongates the C–Br and C–C (ring–CH₂) bonds compared to unsubstituted benzyl bromide, as seen in 2,3-difluorobenzyl bromide (C–Br: 1.97 Å vs. 1.94 Å) . This suggests reduced electron density at the benzylic carbon, aligning with its moderated reactivity in SN2 reactions.

Torsion Angle :

- The near-90° torsion angle in fluorinated derivatives (e.g., 88.5° for 2,3-difluoro) indicates minimal conjugation between the aromatic ring and the leaving group (Br), favoring zinc insertion during reagent preparation .

Biological Activity

2,3-Difluorobenzylzinc bromide is an organozinc compound that has garnered attention in the field of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications in cross-coupling reactions. This article explores the biological activity of 2,3-difluorobenzylzinc bromide, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

2,3-Difluorobenzylzinc bromide is synthesized through the reaction of 2,3-difluorobenzyl bromide with zinc in an appropriate solvent. This compound features a difluorobenzyl moiety that enhances its lipophilicity and biological activity. The introduction of fluorine atoms is known to influence the pharmacokinetics and bioactivity of organic molecules.

Antimicrobial Activity

Research has demonstrated that compounds containing fluorinated benzyl groups exhibit significant antimicrobial activity. For instance, derivatives of 2,3-difluorobenzylzinc bromide have been evaluated against various bacterial strains. A study showed that certain benzyl derivatives exhibited minimum inhibitory concentrations (MIC) against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating potential as antimicrobial agents .

Table 1: Antimicrobial Activity of 2,3-Difluorobenzyl Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2,3-Difluorobenzylzinc bromide | Pseudomonas aeruginosa | 16 |

| 2,3-Difluorobenzylzinc bromide | Klebsiella pneumoniae | 32 |

Anticancer Activity

The anticancer properties of 2,3-difluorobenzyl derivatives have been investigated in various cancer cell lines. Compounds derived from this organozinc reagent have shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a derivative exhibited an IC50 value of 20 nM against MCF-7 cells, suggesting potent anticancer activity .

Table 2: Cytotoxicity of 2,3-Difluorobenzyl Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2,3-Difluorobenzyl derivative | MCF-7 | 20 |

| 2,3-Difluorobenzyl derivative | A549 | 25 |

The mechanisms underlying the biological activities of 2,3-difluorobenzylzinc bromide are multifaceted. Studies indicate that its antimicrobial effects may be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. In terms of anticancer activity, it is hypothesized that these compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various difluorobenzyl derivatives against Helicobacter pylori. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values ranging from 8 to 64 µg/mL. This highlights the potential application of these compounds in treating infections caused by antibiotic-resistant strains .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, a series of difluorobenzyl derivatives were screened against multiple cancer cell lines. The study revealed that specific modifications to the benzyl moiety could enhance cytotoxicity, with some compounds achieving IC50 values lower than those of established chemotherapeutic agents .

Q & A

Q. What analytical challenges arise in quantifying trace impurities in 2,3-Difluorobenzylzinc bromide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.